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Compound of Interest

Compound Name: Gelsempervine A

Cat. No.: B12396338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Gelsempervine A is a monoterpenoid indole alkaloid isolated from plants of the Gelsemium

genus, notably Gelsemium elegans. These plants have a long history in traditional medicine,

and their complex chemical constituents, including Gelsempervine A, are of significant interest

to researchers for their potential pharmacological activities. The structural elucidation of such

intricate natural products relies heavily on a combination of advanced spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS). This technical guide provides a comprehensive overview of the

spectroscopic data for Gelsempervine A, including detailed NMR and MS data, experimental

protocols, and a workflow for its structural analysis.

Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the

elemental composition of a molecule with high accuracy. For Gelsempervine A, HRMS data

provides the precise molecular weight, which is fundamental for confirming its molecular

formula.

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data for Gelsempervine A
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Ionization Mode
Mass-to-Charge Ratio
(m/z)

Molecular Formula

ESI+ 383.1958 [M+H]⁺ C₂₂H₂₆N₂O₄

HR-ESI-MS data provides the exact mass of the protonated molecule, allowing for the

unambiguous determination of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules. 1D (¹H and ¹³C) and 2D NMR experiments provide information about the chemical

environment of individual atoms and their connectivity. The data presented here is based on

spectra recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the

hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectroscopic Data for Gelsempervine A (500 MHz, CDCl₃)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

9 7.69 d 7.7

12 7.37 d 7.7

11 7.31 d 7.7

10 7.17 ddd 8.2, 6.4, 1.7

Nₐ-H 9.26 br s -

Other protons
Assignments require

2D NMR
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Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak

of CDCl₃ (δ 7.26 ppm). Coupling constants (J) are given in Hertz (Hz). d = doublet, ddd =

doublet of doublet of doublets, br s = broad singlet.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Table 3: ¹³C NMR Spectroscopic Data for Gelsempervine A (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

2 133.9

3 57.7

5 54.2

6 30.5

7 112.1

8 128.1

9 117.0

10 120.3

11 120.5

12 126.0

13 135.9

14 41.0

15 57.1

16 64.7

17 -

18 12.8

19 133.8

20 20.3

21 -

Nₐ-CH₃ -

OCH₃ -

Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak of CDCl₃

(δ 77.16 ppm). Some assignments require further 2D NMR analysis for confirmation.
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Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure

elucidation. The following are generalized protocols for the NMR and MS analysis of indole

alkaloids like Gelsempervine A.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 1-5 mg of purified Gelsempervine A is dissolved in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube.

1D NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher)

NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio. For ¹³C NMR, a spectral width of 200-240 ppm and a longer relaxation delay

are used, often with proton decoupling to simplify the spectrum.

2D NMR Data Acquisition: A suite of 2D NMR experiments is performed to establish

connectivity.

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for piecing together the carbon

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in the determination of relative stereochemistry.

Mass Spectrometry Protocol
Sample Preparation: A dilute solution of Gelsempervine A (typically 1-10 µg/mL) is prepared

in a suitable solvent such as methanol or acetonitrile, often with the addition of a small

amount of formic acid to promote protonation in positive ion mode.
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HR-ESI-MS Data Acquisition: The sample solution is introduced into a high-resolution mass

spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI)

source. Data is acquired in positive ion mode over a relevant mass range (e.g., m/z 100-

1000). The high mass accuracy of the instrument allows for the determination of the

elemental composition of the molecular ion.

Tandem MS (MS/MS) Data Acquisition: To obtain structural information, tandem mass

spectrometry is performed. The protonated molecular ion of Gelsempervine A ([M+H]⁺ at

m/z 383.1958) is selected and subjected to collision-induced dissociation (CID) to generate

fragment ions. The fragmentation pattern provides valuable clues about the molecule's

substructures.

Logical Workflow for Spectroscopic Analysis
The structural elucidation of a natural product like Gelsempervine A follows a logical workflow

that integrates data from various spectroscopic techniques.
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Caption: Workflow for the spectroscopic analysis and structure elucidation of Gelsempervine
A.

Conclusion
The comprehensive spectroscopic analysis of Gelsempervine A, integrating high-resolution

mass spectrometry with a suite of 1D and 2D NMR techniques, is essential for its unambiguous

structural characterization. The data and protocols presented in this guide serve as a valuable

resource for researchers in natural product chemistry, medicinal chemistry, and drug

development who are working with this and related indole alkaloids. The detailed

understanding of its chemical structure is the foundation for further investigations into its

biosynthesis, pharmacological properties, and potential therapeutic applications.

To cite this document: BenchChem. [Spectroscopic Data of Gelsempervine A: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12396338#spectroscopic-data-of-gelsempervine-a-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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